
Mps1-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mps1-IN-4 is a potent and selective inhibitor of monopolar spindle 1 (Mps1) kinase, also known as threonine tyrosine kinase (TTK). Mps1 kinase plays a crucial role in the spindle assembly checkpoint (SAC), ensuring accurate chromosome segregation during cell division. Inhibition of Mps1 kinase has been identified as a promising approach for cancer therapy due to its role in preventing chromosomal instability and aneuploidy, which are hallmarks of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mps1-IN-4 typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance the inhibitory activity and selectivity of the compound.
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Mps1-IN-4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or replace functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions
Major Products
The major products formed from these reactions depend on the specific functional groups and reaction conditions. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Mps1-IN-4 has a wide range of scientific research applications, including:
Cancer Research: this compound is extensively studied for its potential in cancer therapy. .
Cell Cycle Studies: The compound is used to investigate the role of Mps1 kinase in the spindle assembly checkpoint and chromosome segregation during cell division
Drug Development: This compound serves as a lead compound for the development of new Mps1 kinase inhibitors with improved potency and selectivity
Biological Research: The compound is utilized in studies exploring the molecular mechanisms of mitosis and the effects of Mps1 inhibition on cellular processes
Mécanisme D'action
Mps1-IN-4 exerts its effects by inhibiting the kinase activity of Mps1. This inhibition disrupts the spindle assembly checkpoint, leading to premature exit from mitosis and subsequent cell death. The molecular targets of this compound include the active site of Mps1 kinase, where it binds and prevents phosphorylation of key substrates involved in checkpoint signaling .
Comparaison Avec Des Composés Similaires
Mps1-IN-4 is compared with other Mps1 kinase inhibitors such as BAY 1161909 and BAY 1217389. While all these compounds target Mps1 kinase, this compound is unique in its chemical structure and binding affinity. Similar compounds include:
BAY 1161909: Another selective Mps1 inhibitor with potent antitumor activity.
BAY 1217389: Known for its combination therapy potential with paclitaxel.
Reversine: A small-sized inhibitor of Mps1 and Aurora B kinases
This compound stands out due to its specific binding interactions and efficacy in various cancer models, making it a valuable tool in cancer research and drug development .
Propriétés
Formule moléculaire |
C26H31F3N6O2 |
|---|---|
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
N-cyclopropyl-4-[8-(oxan-4-ylmethylamino)-6-[(1,1,1-trifluoro-2-methylpropan-2-yl)amino]imidazo[1,2-b]pyridazin-3-yl]benzamide |
InChI |
InChI=1S/C26H31F3N6O2/c1-25(2,26(27,28)29)33-22-13-20(30-14-16-9-11-37-12-10-16)23-31-15-21(35(23)34-22)17-3-5-18(6-4-17)24(36)32-19-7-8-19/h3-6,13,15-16,19,30H,7-12,14H2,1-2H3,(H,32,36)(H,33,34) |
Clé InChI |
LVBWRNKEBGYENR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(F)(F)F)NC1=NN2C(=CN=C2C(=C1)NCC3CCOCC3)C4=CC=C(C=C4)C(=O)NC5CC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


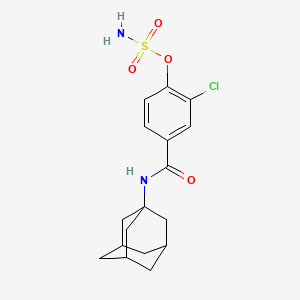
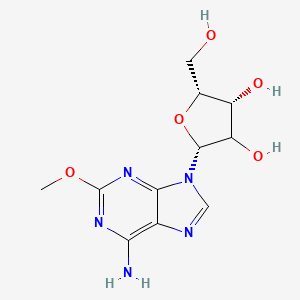
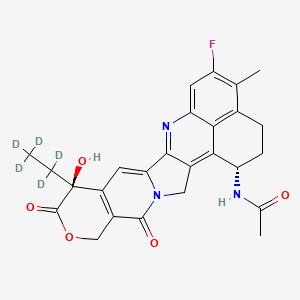



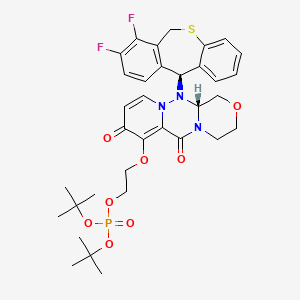
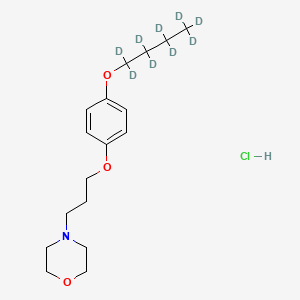
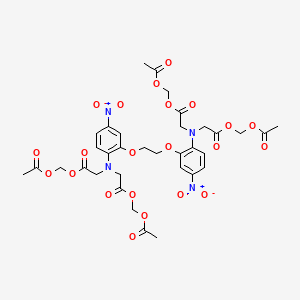

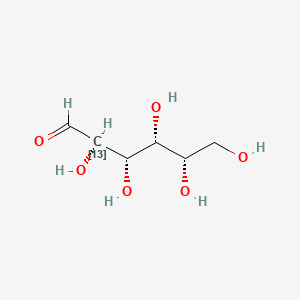
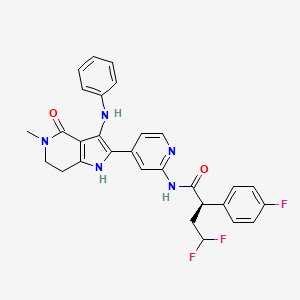

![1-[(2R,3S,5R)-4-[[tert-butyl(dimethyl)silyl]methoxy]-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12406329.png)
